1-Benzyl-2,2,5,5-tetramethylpiperazine
Overview
Description
1-Benzyl-2,2,5,5-tetramethylpiperazine is an organic compound with the chemical formula C₁₅H₂₄N₂. It is a derivative of piperazine, characterized by the presence of a benzyl group and four methyl groups attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2,5,5-tetramethylpiperazine can be synthesized through several methods. One common approach involves the alkylation of 2,2,5,5-tetramethylpiperazine with benzyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, industrial production often includes rigorous quality control measures to meet the required standards for pharmaceutical and chemical applications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,2,5,5-tetramethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the piperazine ring.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-2,2,5,5-tetramethylpiperazine has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-benzyl-2,2,5,5-tetramethylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .
Comparison with Similar Compounds
1-Benzylpiperazine: Similar in structure but lacks the four methyl groups.
2,2,5,5-Tetramethylpiperazine: Lacks the benzyl group.
N-Benzyl-N-methylpiperazine: Contains a methyl group instead of the tetramethyl substitution.
Uniqueness: 1-Benzyl-2,2,5,5-tetramethylpiperazine is unique due to the presence of both the benzyl group and the four methyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzyl-2,2,5,5-tetramethylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-14(2)12-17(15(3,4)11-16-14)10-13-8-6-5-7-9-13/h5-9,16H,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRHWKZRJAQUQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CN1CC2=CC=CC=C2)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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